molecular formula C13H9NO2S B2916471 2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine CAS No. 775315-02-1

2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine

Cat. No.: B2916471
CAS No.: 775315-02-1
M. Wt: 243.28
InChI Key: POWVVEYISURNNE-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The crystal structure of the thiosemicarbazide derivative 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide (ChtcTSC), C12H17N3OS2, has been reported .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, Benzo[b]thiophene-2-carbonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of complex heterocyclic compounds using thiophene and benzofuran derivatives. For instance, the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines involves converting 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into derivatives that serve as synthons for creating title compounds, indicating the utility of thiophene derivatives in synthesizing bioactive heterocycles (El-Kashef et al., 2007).

Development of Polymeric Materials

Novel hybrid polymers with thiophenylanilino and furanylanilino backbones have been reported. These materials were synthesized using monomers like bis-(4-heterocyclic-2-yl-phenyl)-aryl-amine, showcasing the incorporation of thiophene units into polymers for advanced material applications (Baldwin et al., 2008).

Antimicrobial and Analgesic Activities

The compound 2-Azidocarbonyl-3-chlorobenzo[b]thiophene has been utilized to synthesize carbamates, ureas, and semicarbazides, further processed into pyrazoles. These synthesized compounds were evaluated for their antimicrobial and analgesic activities, illustrating the potential of thiophene derivatives in medicinal chemistry (Kumara et al., 2009).

Catalysis and Synthesis Methods

Bifunctional catalysts containing a thiourea moiety have been applied in enantio- and diastereoselective Michael reactions of 1,3-dicarbonyl compounds to nitroolefins. This demonstrates the use of thiophene derivatives in catalysis to achieve high selectivity in synthetic chemistry (Okino et al., 2005).

Functional Material Synthesis

The preparation of functional benzofurans, benzothiophenes, and indoles via intramolecular Wittig reactions using ester, thioester, and amide functionalities highlights the versatility of thiophene and benzofuran derivatives in synthesizing functional materials for various applications (Syu et al., 2011).

Safety and Hazards

Safety measures should be taken while handling thiophene derivatives. They can cause severe skin burns and eye damage. It’s advised to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling .

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c14-11-8-4-1-2-5-9(8)16-13(11)12(15)10-6-3-7-17-10/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWVVEYISURNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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